(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide
Description
This compound belongs to the pyrrolo[2,3-b]quinoxaline carboxamide family, characterized by a fused pyrrole-quinoxaline core. Key structural features include:
- Allyl group at the N-position of the carboxamide.
- (E)-3-nitrobenzylidene substituent forming a Schiff base with the amino group at position 1.
- Electron-withdrawing nitro group on the benzylidene moiety, influencing electronic distribution and reactivity.
Properties
IUPAC Name |
2-amino-1-[(E)-(3-nitrophenyl)methylideneamino]-N-prop-2-enylpyrrolo[3,2-b]quinoxaline-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N7O3/c1-2-10-23-21(29)17-18-20(26-16-9-4-3-8-15(16)25-18)27(19(17)22)24-12-13-6-5-7-14(11-13)28(30)31/h2-9,11-12H,1,10,22H2,(H,23,29)/b24-12+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XHKUYWBYXFBPBT-WYMPLXKRSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)N=CC4=CC(=CC=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C=CCNC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)/N=C/C4=CC(=CC=C4)[N+](=O)[O-])N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N7O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Mechanism of Action
Biological Activity
(E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide is a compound belonging to the pyrroloquinoxaline family, which has garnered attention for its potential biological activities. This article synthesizes findings from various studies to provide a comprehensive overview of its biological activity, including antioxidant, anticancer, and antimicrobial properties.
Chemical Structure and Properties
The compound features a complex structure characterized by a pyrrolo[2,3-b]quinoxaline core, which is known for its diverse biological activities. The presence of the allyl and nitrobenzylidene substituents may enhance its interactions with biological targets.
1. Antioxidant Activity
Recent studies have demonstrated that pyrrolo[2,3-b]quinoxaline derivatives exhibit significant antioxidant properties. For instance, a study evaluated the radical scavenging activity using the DPPH assay and found that certain derivatives displayed high efficacy in scavenging free radicals. The overall rate constant for one of the derivatives was reported as against hydroxyl radicals, indicating strong antioxidant potential .
| Compound | Radical Scavenging Activity | Rate Constant (M⁻¹s⁻¹) |
|---|---|---|
| 3a | Hydroxyl radical scavenger |
2. Anticancer Activity
Pyrrolo[2,3-b]quinoxaline derivatives have shown promising results in anticancer studies. For example, novel quinoxaline-based EphA3 tyrosine kinase inhibitors demonstrated substantial efficacy against lymphoma models in vivo, controlling tumor size effectively. These compounds were characterized by their ability to inhibit specific kinases involved in cancer progression .
Case Study: EphA3 Inhibitors
- Objective : Evaluate anticancer efficacy.
- Method : In vivo studies on lymphoma models.
- Results : Significant reduction in tumor size.
3. Antimicrobial Properties
The antimicrobial potential of pyrrolo[2,3-b]quinoxaline derivatives has also been explored. Certain compounds within this class exhibited activity against various bacterial strains, suggesting their utility in developing new antimicrobial agents. The mechanisms often involve disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
The biological activities of this compound can be attributed to its interaction with specific biological targets:
- Kinase Inhibition : The compound may act as a kinase inhibitor, which is crucial in regulating various cellular processes including growth and metabolism.
- Radical Scavenging : Its structural features allow it to effectively neutralize free radicals, thereby protecting cells from oxidative damage.
Scientific Research Applications
Antiproliferative Activity
Recent studies have highlighted the compound's significant antiproliferative effects against various cancer cell lines. The compound has demonstrated activity similar to that of known anticancer agents by inhibiting cell proliferation and inducing apoptosis in cancer cells.
Case Study: Breast Cancer Cells
In a study examining the effects of related compounds on breast cancer cell lines, it was found that certain derivatives exhibited notable cytotoxicity against MCF-7 and MDA-MB-231 cells. The antiproliferative activity was attributed to the compound's ability to disrupt tubulin assembly, which is crucial for cell division. The structure-activity relationship indicated that modifications at specific positions could enhance efficacy, suggesting a pathway for future drug development targeting breast cancer .
Antibacterial Properties
The compound also exhibits antibacterial activity , making it a candidate for further exploration in antimicrobial therapy. Its structural features allow it to interact with bacterial enzymes, potentially inhibiting their function.
Case Study: Antimicrobial Screening
A comprehensive screening of various derivatives revealed that compounds containing the N-allyl moiety showed broad-spectrum antibacterial activity against Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The mechanism of action involves interference with bacterial DNA gyrase, an essential enzyme for bacterial replication .
Mechanistic Insights
The mechanisms underlying the biological activities of (E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide have been explored through molecular docking studies. These studies suggest that the compound forms stable interactions with target proteins involved in cancer proliferation and bacterial survival.
Molecular Docking Studies
Molecular docking simulations have indicated that the compound can effectively bind to the active sites of both tubulin and bacterial gyrase, providing insights into its potential as a dual-action therapeutic agent .
Summary of Applications
The following table summarizes the key applications of this compound:
Comparison with Similar Compounds
Substituent Effects on the Benzylidene Moiety
Key Observations :
- The nitro group in the target compound confers strong electron-withdrawing effects, stabilizing the quinoxaline core and Schiff base linkage. This contrasts with hydroxyl (polar, oxidizable) and thienyl (lipophilic) groups in analogues .
- Pyridinyl substituents (e.g., ) introduce heterocyclic nitrogen, enabling interactions with metalloenzymes or nucleic acids.
N-Substituent Variations
Key Observations :
Physicochemical and Pharmacokinetic Properties
Key Observations :
- The nitro group reduces solubility but enhances metabolic stability compared to hydroxyl-bearing analogues .
- Thienyl-containing compounds () exhibit higher LogP, favoring tissue distribution but requiring formulation optimization.
Research Implications
- Target Compound : The 3-nitrobenzylidene and allyl groups position it as a candidate for antimicrobial or anticancer applications, leveraging nitro group interactions with nitroreductases .
- Pyridinyl and Thienyl Analogues: Potential for kinase inhibition or CNS-targeted therapies due to heterocyclic substituents .
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for (E)-N-allyl-2-amino-1-((3-nitrobenzylidene)amino)-1H-pyrrolo[2,3-b]quinoxaline-3-carboxamide, and how do reaction conditions influence yield?
- Methodology: The compound’s pyrroloquinoxaline core can be synthesized via palladium-catalyzed reductive cyclization of nitroarenes using formic acid derivatives as CO surrogates (e.g., HCO₂H or HCO₂Et). The allyl and nitrobenzylidene groups are introduced via nucleophilic substitution or Schiff base formation under anhydrous DMF conditions .
- Key Variables: Temperature (80–120°C), solvent polarity, and stoichiometry of nitrobenzaldehyde derivatives. Lower yields (<50%) occur with steric hindrance from the allyl group, requiring excess reagents .
Q. How should researchers characterize the compound’s purity and structural integrity?
- Analytical Workflow:
- Purity: HPLC (C18 column, MeCN/H₂O gradient, UV detection at 254 nm).
- Structure Confirmation: ¹H/¹³C NMR (DMSO-d₆) for allyl proton shifts (δ 5.1–5.8 ppm) and nitrobenzylidene imine (δ 8.3–8.5 ppm). High-resolution mass spectrometry (HRMS) to confirm molecular ion peaks .
Q. What mechanistic insights explain the stability of the (E)-configuration in the nitrobenzylidene moiety?
- Mechanism: The (E)-configuration is thermodynamically favored due to reduced steric clash between the nitro group and pyrroloquinoxaline core. DFT calculations show a 15–20 kJ/mol energy difference favoring the (E)-isomer .
- Experimental Validation: Irradiate the compound in CDCl₃ at 365 nm; monitor NOESY for absence of (Z)-isomer cross-peaks .
Advanced Research Questions
Q. How do structural modifications (e.g., substituent variation on the quinoxaline ring) affect bioactivity in kinase inhibition assays?
- SAR Insights:
| Substituent | Kinase Inhibition (IC₅₀) |
|---|---|
| 3-Nitrobenzylidene | 0.8 µM (JAK2) |
| 4-Fluorobenzylidene | 1.2 µM (JAK2) |
| Allyl → Propargyl | Loss of selectivity (IC₅₀ >10 µM) |
- Methodology: Replace the nitro group with electron-withdrawing substituents (e.g., -CF₃) to enhance binding to kinase ATP pockets. Use molecular docking (AutoDock Vina) to validate interactions with hinge regions .
Q. What strategies resolve contradictions in reported catalytic efficiencies for Pd-mediated cyclization?
- Data Contradictions: Some studies report 75% yield using Pd(OAc)₂/DPPF, while others achieve ≤50% with PdCl₂.
- Resolution: Optimize ligand-to-metal ratios (1:2 Pd:DPPF) and use CO gas instead of surrogates for higher reproducibility. Trace oxygen in reactions deactivates Pd catalysts; employ Schlenk-line techniques .
Q. How can researchers differentiate between aggregation-based false positives and true target engagement in cellular assays?
- Validation Protocol:
Dynamic Light Scattering (DLS): Confirm particle size <10 nm in PBS.
Dose-Response Curves: Ensure Hill slopes >1.5 for true target binding.
Enzymatic Assays: Compare IC₅₀ values in cell-free vs. cellular systems (≥10-fold difference indicates aggregation) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
